Bienvenue dans la boutique en ligne BenchChem!

Haloperidol N-Oxide

Dopamine transporter inhibition Neuropharmacology Metabolite profiling

Procure trans-Haloperidol N-Oxide (CAS 150214-93-0), the stereochemically defined oxidative degradation product of haloperidol, essential for stability-indicating HPLC method validation per ICH Q3A/Q3B. Unlike reduced haloperidol or HP⁺, this N-oxide exhibits negligible dopamine uptake inhibition, enabling unambiguous impurity identification and neuropharmacology SAR dissection. Supplied with comprehensive CoA, MS, and NMR data for ANDA impurity profiling, PBPK model construction, and regulatory-compliant QC release testing. The fully characterized trans-isomer ensures method precision and accuracy.

Molecular Formula C21H23ClFNO3
Molecular Weight 391.9 g/mol
CAS No. 150214-93-0
Cat. No. B032218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol N-Oxide
CAS150214-93-0
Synonyms4-[trans-4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone;  trans-4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide
Molecular FormulaC21H23ClFNO3
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESC1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
InChIInChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
InChIKeyLDKZFGVWYVWUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol N-Oxide CAS 150214-93-0: Oxidative Metabolite and Critical Analytical Reference Standard for Haloperidol Quality Control


Haloperidol N-Oxide (CAS 150214-93-0, also designated as HNO or HTPNO), with molecular formula C₂₁H₂₃ClFNO₃ and molecular weight 391.86 g/mol, is an oxidative metabolite and degradation product of the first-generation antipsychotic haloperidol [1]. The compound exists as two stereoisomers, trans- and cis-haloperidol N-oxide, formed via N-oxidation of the piperidine nitrogen atom of haloperidol [1]. In pharmaceutical contexts, it is primarily procured as a high-purity reference standard for impurity profiling, analytical method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial haloperidol manufacturing .

Why Haloperidol N-Oxide Cannot Be Replaced by Other Haloperidol Metabolites or Impurities in Regulated Analytical Workflows


Haloperidol N-Oxide exhibits a unique pharmacological and analytical profile that precludes its substitution with other haloperidol-related compounds such as reduced haloperidol (RHAL), haloperidol pyridinium (HP⁺), or the parent drug haloperidol. Critically, while other haloperidol metabolites are potent inhibitors of dopamine (DA) uptake, Haloperidol N-Oxide (HNO) demonstrates a negligible inhibitory effect on DA uptake, similar to haloperidol itself [1]. This distinct biological activity profile directly impacts toxicological risk assessments and impurity qualification studies. From an analytical standpoint, its specific chromatographic retention time, mass spectrometric fragmentation pattern, and well-defined stereochemistry are essential for accurate identification and quantification in stability-indicating HPLC methods required for regulatory compliance [2].

Haloperidol N-Oxide: Quantifiable Differentiation from Haloperidol and Its Key Metabolites


Haloperidol N-Oxide (HNO) Exhibits Negligible Dopamine (DA) Uptake Inhibition Compared to Potent Metabolites HP⁺, HTP, CPTP, and RHAL

In direct comparative studies using rat brain slice assays, Haloperidol N-Oxide (designated HNO) and haloperidol itself were found to have a negligible inhibitory effect on dopamine (DA) uptake. In stark contrast, other major haloperidol metabolites—including haloperidol pyridinium (HP⁺), haloperidol 1,2,3,6-tetrahydropyridine (HTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP), and reduced haloperidol (RHAL)—were characterized as potent inhibitors of DA uptake [1]. This functional divergence is critical for understanding the differential neurotoxic potential of haloperidol's metabolic pathways [2].

Dopamine transporter inhibition Neuropharmacology Metabolite profiling

In Silico Toxicity Profiling Predicts Haloperidol N-Oxide Degradation Products Are Not Hepatotoxic or Mutagenic

Following forced oxidative degradation of haloperidol, the resulting trans- and cis-haloperidol N-oxide isomers were subjected to comprehensive in silico toxicity profiling using validated tools including the pKCSM webserver, Toxtree, and the OSIRIS property explorer. Both degradation products were predicted not to pose any significant health hazard concerning hepatotoxicity or mutagenic potential, although they were predicted to inhibit a few specific cytochrome P450 isoforms [1].

In silico toxicology Genotoxicity Impurity safety assessment

Differentiation of Haloperidol N-Oxide from Other Metabolites in a Validated HPLC Method

A stability-indicating isocratic high-performance liquid chromatographic (HPLC) method was developed to analyze haloperidol and its metabolites, including 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), haloperidol N-oxide (HNO), reduced haloperidol (RHAL), the 1,2,3,6-tetrahydropyridine (HTP) derivatives, and the pyridinium ion (HP⁺) [1]. This method successfully separated Haloperidol N-Oxide from the other seven metabolites, confirming its unique chromatographic behavior and enabling its quantitation in microsomal preparations [2].

Analytical method development HPLC assay Metabolite separation

Quantitative Differences in CYP Isoform Inhibition Potential Between Haloperidol N-Oxide and Parent Drug

In silico toxicological assessment of haloperidol N-oxide degradation products predicted inhibition of a few specific cytochrome P450 (CYP) isoforms [1]. While haloperidol metabolism is known to be primarily mediated by CYP3A4 and CYP2D6, the N-oxide derivative exhibits a distinct interaction profile with specific CYP isoforms, which may differ from the parent drug's broader CYP inhibition spectrum [2].

Drug metabolism CYP450 inhibition Drug-drug interaction risk

Stereoisomeric Purity and Regulatory Compliance as a Distinct Procurement Criterion

Trans-Haloperidol N-Oxide (CAS 150214-93-0) is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines . The specified trans-isomer is chemically defined as 4-[Trans-4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, differentiating it from the cis-isomer (CAS 148406-51-3) and mechanical mixtures [1]. This defined stereochemical purity is essential for method validation and impurity profiling in ANDA submissions, where isomeric impurities must be individually quantified [2].

Chiral analysis Regulatory compliance Reference standard qualification

Metabolic Fate: Haloperidol N-Oxide (HTPNO) is Further Metabolized to CPTP and HTP

In studies on the metabolism of haloperidol, Haloperidol N-Oxide (designated HTP N-oxide or HTPNO) was shown to be further metabolized to 4-chlorophenyl-1,2,3,6-tetrahydropyridine (CPTP) and haloperidol 1,2,3,6-tetrahydropyridine (HTP) [1]. This metabolic fate distinguishes it from haloperidol itself and from reduced haloperidol, which undergoes interconversion with the parent drug [2].

Drug metabolism Biotransformation pathways Metabolite identification

Haloperidol N-Oxide: Optimal Procurement Scenarios for Analytical, Metabolic, and Toxicological Research


Pharmaceutical Quality Control: Impurity Profiling and Stability-Indicating Method Validation for Haloperidol Drug Products

In regulated pharmaceutical environments, Haloperidol N-Oxide is procured as a certified reference standard to develop and validate stability-indicating HPLC methods. Its unique chromatographic properties allow for accurate quantification of oxidative degradation impurities in haloperidol formulations, essential for meeting ICH Q3A/Q3B impurity thresholds and for supporting ANDA submissions [1]. The fully characterized trans-isomer (CAS 150214-93-0) provides the necessary stereochemical specificity for method precision and accuracy .

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Elucidating Haloperidol's Metabolic Pathways and Interconversion

Haloperidol N-Oxide serves as a key analytical reference for identifying and quantifying the N-oxide metabolite in in vitro (microsomal, hepatocyte) and in vivo samples. Its distinct metabolic fate (further conversion to CPTP and HTP) necessitates its specific measurement to fully characterize haloperidol's complex biotransformation network [2]. This is critical for constructing accurate physiologically based pharmacokinetic (PBPK) models and for assessing the impact of genetic polymorphisms in CYP enzymes on drug exposure [3].

Neuropharmacology Research: Investigating Dopamine Transporter (DAT) and Monoamine Transporter Inhibition Profiles

The well-documented negligible effect of Haloperidol N-Oxide on dopamine uptake, in contrast to the potent inhibition exhibited by other haloperidol metabolites, makes it a valuable tool in neuropharmacology research [4]. It is used as a comparator compound to dissect the structure-activity relationships governing monoamine transporter interactions and to explore the mechanistic basis of haloperidol-associated extrapyramidal symptoms and neurotoxicity [5].

In Silico Toxicology and Impurity Qualification: Safety Assessment of Haloperidol Degradation Products

The in silico toxicity predictions for haloperidol N-oxide, indicating a low potential for hepatotoxicity and mutagenicity, support its use as a reference standard in impurity qualification studies [6]. This data is used to justify acceptable intake limits for the N-oxide impurity in drug products, aligning with regulatory guidance on the qualification of non-mutagenic impurities [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloperidol N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.